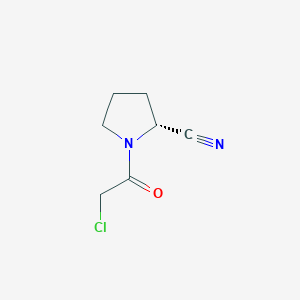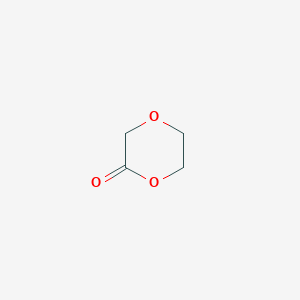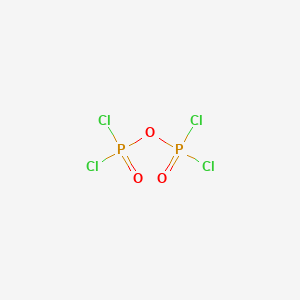
(R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
Übersicht
Beschreibung
“®-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile” is a chemical compound with the molecular formula C7H9ClN2O. It has an average mass of 172.612 Da and a monoisotopic mass of 172.040344 Da .
Synthesis Analysis
The synthesis of “®-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile” can be achieved by reacting L-proline with chloroacetyl chloride. This is followed by the conversion of the carboxylic acid moiety of the resulting N-acylated product into the carbonitrile via the corresponding amide intermediate .Molecular Structure Analysis
The molecular structure of “®-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile” consists of 7 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
“®-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile” is a key intermediate in the synthesis of many Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. The incorporation of a 2(S)-cyanopyrrolidine moiety into a molecule can be carried out using this compound as a reactant .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm³, a boiling point of 363.1±37.0 °C at 760 mmHg, and a flash point of 173.4±26.5 °C. It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Synthesis of Diclofenac Sodium
This compound plays a crucial role in the synthesis of Diclofenac Sodium, a widely-used non-steroidal anti-inflammatory drug (NSAID). The traditional industrial method for the synthesis of diclofenac sodium uses toxic chloroacetyl chloride, which introduces a new C2 group. This process causes waste and reduces efficiency .
Synthesis of Cyclopropanes
Cyclopropanes are one of the most important strained rings and have gained much attention for more than a century because of their interesting and unique reactivity. They exist in many natural products and have been widely used in the fields of organic synthesis, medicinal chemistry, and materials science as versatile building blocks .
Suppression of Dissociation in Intracellular Proteins
The chloroacetyl group in this compound has been found to suppress the dissociation of the substrate after forming a covalent bond with intracellular proteins .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c8-4-7(11)10-3-1-2-6(10)5-9/h6H,1-4H2/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWRPKBYQZOLCD-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)CCl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448343 | |
| Record name | (R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | |
CAS RN |
565452-98-4 | |
| Record name | (R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![6-Azabicyclo[3.1.0]hexane](/img/structure/B42858.png)